3-Hydroxy-2-phenylacrylicacidethylester
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Overview
Description
3-Hydroxy-2-phenylacrylicacidethylester is an organic compound that belongs to the class of hydroxy acids and derivatives It is characterized by the presence of a hydroxyl group (-OH) attached to the alpha carbon of an acrylic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-phenylacrylicacidethylester typically involves the esterification of 3-hydroxy-2-phenylacrylic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-phenylacrylicacidethylester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 3-Oxo-2-phenylacrylicacidethylester.
Reduction: 3-Hydroxy-2-phenylpropanol.
Substitution: 3-Chloro-2-phenylacrylicacidethylester.
Scientific Research Applications
3-Hydroxy-2-phenylacrylicacidethylester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and natural products.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential as a precursor in the synthesis of pharmaceuticals and bioactive molecules.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-phenylacrylicacidethylester involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further participate in biochemical pathways. The compound’s ability to act as both an electrophile and a nucleophile makes it versatile in different chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
Cinnamic acid: Similar in structure but lacks the ester group.
3-Hydroxy-2-phenylpropanoic acid: Similar but has a saturated carbon chain.
2-Phenylacrylic acid: Lacks the hydroxyl group.
Uniqueness
3-Hydroxy-2-phenylacrylicacidethylester is unique due to the presence of both a hydroxyl group and an ester group on an unsaturated carbon chain. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
ethyl (Z)-3-hydroxy-2-phenylprop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-8,12H,2H2,1H3/b10-8- |
InChI Key |
ZQCUSIHDKTWLTA-NTMALXAHSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\O)/C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(=CO)C1=CC=CC=C1 |
Origin of Product |
United States |
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